7-ACETOXYINDOLE
Overview
Description
7-ACETOXYINDOLE is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The acetate group attached to the indole ring enhances its chemical properties, making it a valuable compound for various applications.
Mechanism of Action
Target of Action
1H-Indol-7-YL acetate, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indol-7-YL acetate may interact with its targets and induce changes that lead to these effects.
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.
Result of Action
Given the wide range of biological activities of indole derivatives , it can be inferred that 1H-Indol-7-YL acetate may have diverse effects at the molecular and cellular levels.
Action Environment
The action of 1H-Indol-7-YL acetate may be influenced by various environmental factors. For instance, the reactions of indole derivatives have been found to proceed efficiently under neat conditions
Biochemical Analysis
Biochemical Properties
1H-Indol-7-YL acetate, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. These interactions are often facilitated by the indole nucleus, which binds with high affinity to multiple receptors . This makes 1H-Indol-7-YL acetate a valuable compound in biochemical reactions.
Cellular Effects
1H-Indol-7-YL acetate has been found to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have shown inhibitory activity against influenza A, suggesting that 1H-Indol-7-YL acetate may also interact with cellular processes in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 1H-Indol-7-YL acetate involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism is likely to be complex and may vary depending on the specific biochemical context.
Metabolic Pathways
1H-Indol-7-YL acetate is likely involved in metabolic pathways related to indole derivatives. These pathways may involve various enzymes or cofactors
Transport and Distribution
1H-Indol-7-YL acetate, like other indole derivatives, is likely transported and distributed within cells and tissues. This could involve specific transporters or binding proteins, and may affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-ACETOXYINDOLE can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by transformation into an epoxide and conversion into an allylic alcohol . Additionally, microwave-assisted cyclisation and decarboxylation of 2-(carboxymethyl)amino benzoic acids can be used to prepare 1-acetyl-1H-indol-3-yl acetates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis and Heck alkylation are commonly employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-ACETOXYINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetate group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-acetic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-ACETOXYINDOLE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
7-ACETOXYINDOLE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness: this compound stands out due to its unique combination of the indole ring and acetate group, which enhances its chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1H-indol-7-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGBZZJOICJSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547044 | |
Record name | 1H-Indol-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5526-13-6 | |
Record name | 1H-Indol-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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